molecular formula C17H22ClNO B11015718 (2E)-3-(4-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide

(2E)-3-(4-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide

Cat. No.: B11015718
M. Wt: 291.8 g/mol
InChI Key: MADNHQUHQSDKPJ-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-CHLOROPHENYL)-N-CYCLOHEXYL-N-ETHYL-2-PROPENAMIDE is an organic compound characterized by the presence of a chlorophenyl group, a cyclohexyl group, and an ethyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLOROPHENYL)-N-CYCLOHEXYL-N-ETHYL-2-PROPENAMIDE typically involves the reaction of 4-chlorobenzaldehyde with cyclohexylamine and ethylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLOROPHENYL)-N-CYCLOHEXYL-N-ETHYL-2-PROPENAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(4-CHLOROPHENYL)-N-CYCLOHEXYL-N-ETHYL-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLOROPHENYL)-N-CYCLOHEXYL-N-ETHYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-CHLOROPHENYL)-N-CYCLOHEXYL-N-ETHYL-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22ClNO

Molecular Weight

291.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-cyclohexyl-N-ethylprop-2-enamide

InChI

InChI=1S/C17H22ClNO/c1-2-19(16-6-4-3-5-7-16)17(20)13-10-14-8-11-15(18)12-9-14/h8-13,16H,2-7H2,1H3/b13-10+

InChI Key

MADNHQUHQSDKPJ-JLHYYAGUSA-N

Isomeric SMILES

CCN(C1CCCCC1)C(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(C1CCCCC1)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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